Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate
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Overview
Description
Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate typically involves the esterification of 2-(5-fluoro-2-trifluoromethyl-phenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: 2-(5-fluoro-2-trifluoromethyl-phenyl)acetic acid.
Reduction: 2-(5-fluoro-2-trifluoromethyl-phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(5-fluoro-2-trifluormethyl-phenyl)-acetate can be compared with similar compounds such as:
- 2-(5-fluoro-2-trifluoromethyl-phenyl)acetic acid
- 2-(5-fluoro-2-trifluoromethyl-phenyl)ethanol
- 5-fluoro-2-(trifluoromethyl)benzylamine
Uniqueness: The presence of both fluoro and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to its analogs .
Properties
CAS No. |
331953-68-5 |
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Molecular Formula |
C11H10F4O2 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
ethyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-5-8(12)3-4-9(7)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
KZKABQBDOQPHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
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